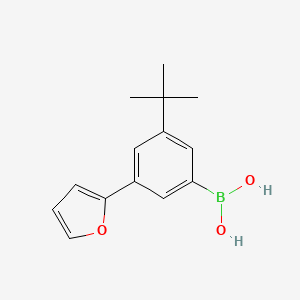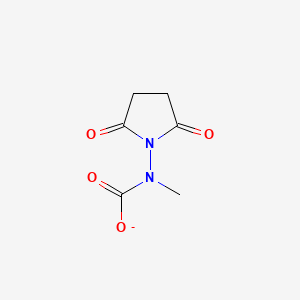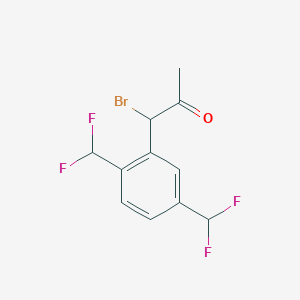
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,5-bis(difluoromethyl)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran).
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Alcohols
- Carboxylic acids
Wissenschaftliche Forschungsanwendungen
1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability or hydrophobicity.
Biological Studies: Researchers use this compound to study the effects of fluorinated groups on biological activity and molecular interactions.
Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of difluoromethyl groups enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The bromine atom can participate in electrophilic interactions, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Bis(trifluoromethyl)phenyl)-1-bromopropan-2-one: Similar structure but with trifluoromethyl groups, leading to different chemical and biological properties.
1-(2,5-Difluorophenyl)-1-bromopropan-2-one: Lacks the additional fluorine atoms, resulting in reduced potency and selectivity.
1-(2,5-Bis(difluoromethyl)phenyl)-1-chloropropan-2-one: Chlorine atom instead of bromine, affecting reactivity and interaction with molecular targets.
Uniqueness: 1-(2,5-Bis(difluoromethyl)phenyl)-1-bromopropan-2-one stands out due to its specific combination of difluoromethyl groups and a bromopropanone moiety, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H9BrF4O |
|---|---|
Molekulargewicht |
313.09 g/mol |
IUPAC-Name |
1-[2,5-bis(difluoromethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(17)9(12)8-4-6(10(13)14)2-3-7(8)11(15)16/h2-4,9-11H,1H3 |
InChI-Schlüssel |
GYYXMGLWTPBVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=CC(=C1)C(F)F)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)
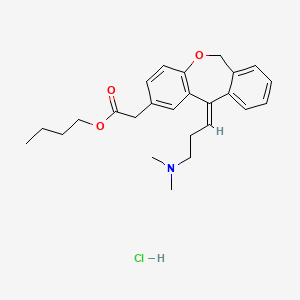
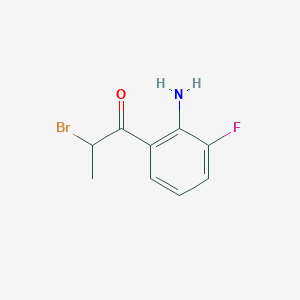

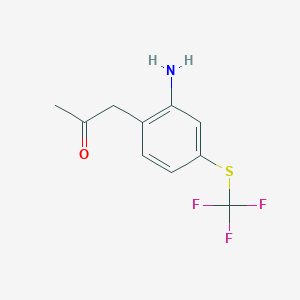
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
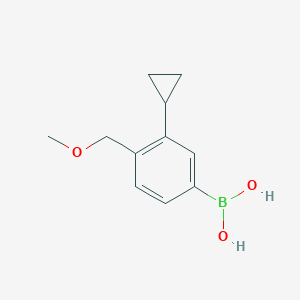
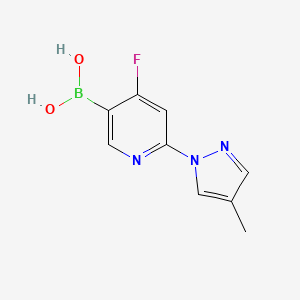
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
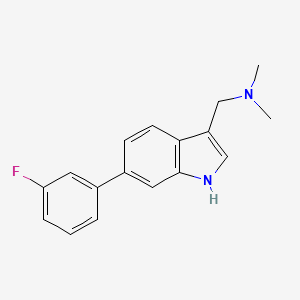
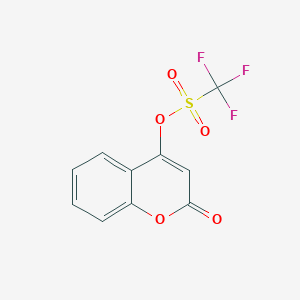
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
